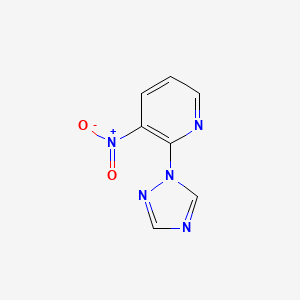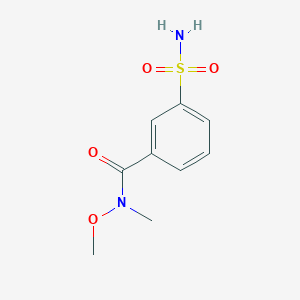
n-Methoxy-n-methyl-3-aminosulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methoxy-n-methyl-3-aminosulfonylbenzamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide core with a methoxy group, a methyl group, and an aminosulfonyl group attached to the benzene ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methoxy-n-methyl-3-aminosulfonylbenzamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Sulfonylation: The amino group is then sulfonylated using a sulfonyl chloride reagent.
Amidation: Finally, the sulfonylated benzene is reacted with methoxy and methyl amine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
n-Methoxy-n-methyl-3-aminosulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Methoxy-n-methyl-3-aminosulfonylbenzamide involves its interaction with specific molecular targets. The aminosulfonyl group can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Sulfonamides: Such as sulfanilamide and sulfamethoxazole.
Benzamides: Such as metoclopramide and sulpiride.
Uniqueness: n-Methoxy-n-methyl-3-aminosulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C9H12N2O4S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-11(15-2)9(12)7-4-3-5-8(6-7)16(10,13)14/h3-6H,1-2H3,(H2,10,13,14) |
InChI Key |
SMQQNSJYNXRMFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)S(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


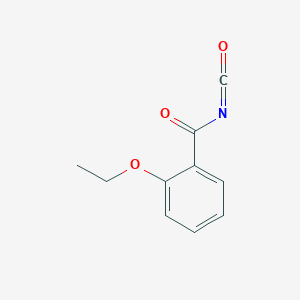
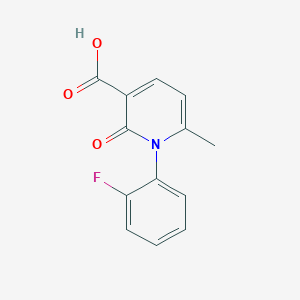
![2-ethylsulfanyl-6H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B8517419.png)
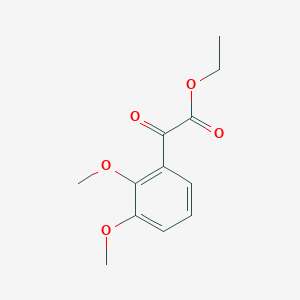
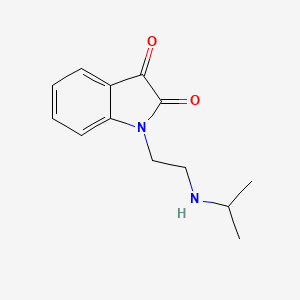
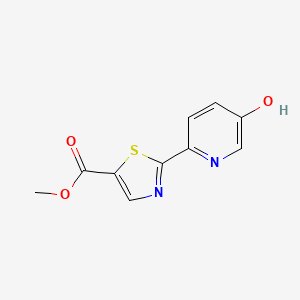
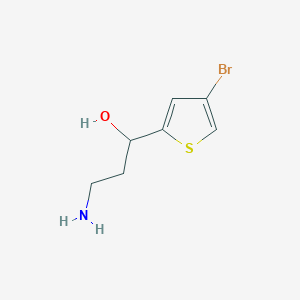
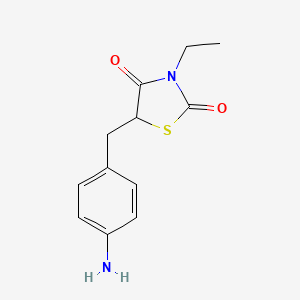
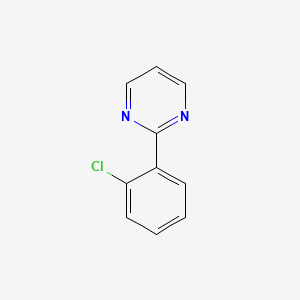
![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,6-acetyl-4,5,6,7-tetrahydro-,ethyl ester](/img/structure/B8517492.png)
![[3-Chloro-1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B8517493.png)
![6-(3,4-Dichlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine](/img/structure/B8517495.png)
